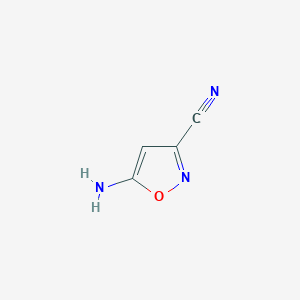
5-Aminoisoxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoisoxazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-3-carbonitrile typically involves the reaction of isoxazole derivatives with various reagents. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another approach involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, leading to the formation of intermediate compounds that undergo cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-classical activation methods such as microwave irradiation and ultrasonication to enhance reaction efficiency and yield . These methods are preferred due to their ability to produce high-purity compounds with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoisoxazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a mononucleophilic reagent in reactions with electrophilic agents, leading to the formation of complex heterocyclic systems .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydroxylamine, and α,β-unsaturated ketones . Reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide, which influence the tautomeric forms of the compound .
Major Products: The major products formed from these reactions include various substituted isoxazoles and pyridines, which exhibit significant biological activities .
Aplicaciones Científicas De Investigación
5-Aminoisoxazole-3-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Aminoisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as cyclooxygenase-2 (COX-2) inhibitors, which are involved in the inflammatory response . The compound’s ability to act as a masked enaminone allows it to participate in various chemical reactions, leading to the formation of biologically active compounds .
Comparación Con Compuestos Similares
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness: 5-Aminoisoxazole-3-carbonitrile is unique due to its ability to exist in different tautomeric forms depending on the solvent used . This property enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H3N3O |
|---|---|
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
5-amino-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2 |
Clave InChI |
AIWTYUUXKJXAQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)



![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)


![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)

